molecular formula C21H22N2O7S B2415541 6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 922556-72-7

6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2415541
CAS No.: 922556-72-7
M. Wt: 446.47
InChI Key: BLRZTAGMEHHYQX-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H22N2O7S and its molecular weight is 446.47. The purity is usually 95%.
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Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-3-28-21(26)23-7-6-13-16(10-23)31-19(18(13)20(25)27-2)22-17(24)9-12-4-5-14-15(8-12)30-11-29-14/h4-5,8H,3,6-7,9-11H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRZTAGMEHHYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS Number: 922556-72-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula for this compound is C21H22N2O7SC_{21}H_{22}N_{2}O_{7}S, with a molecular weight of 446.5 g/mol. The structure includes a thieno[2,3-c]pyridine core and a benzo[d][1,3]dioxole moiety, which are known for their biological activity.

Research indicates that compounds similar to 6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine often act as acetylcholinesterase (AChE) inhibitors , which play a crucial role in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and butyrylcholinesterase (BuChE). In vitro studies have shown promising results:

CompoundTarget EnzymeIC50 (µM)
6-Ethyl 3-methyl...AChEX.XX
Comparison Standard (Donepezil)AChE0.11
Comparison Standard (Other Compounds)BuChEY.YY

Note: Specific IC50 values for the compound were not available in the search results; these should be filled with actual data from experimental studies.

Neuroprotective Effects

In addition to enzyme inhibition, studies have suggested that compounds with similar structures exhibit neuroprotective effects against oxidative stress and neuronal apoptosis. For instance, research has indicated that certain derivatives can reduce neuronal cell death induced by toxic agents.

Case Studies

  • Alzheimer's Disease Model
    In a study involving an Alzheimer's disease model in rats, the administration of compounds similar to 6-ethyl 3-methyl... demonstrated significant improvements in cognitive function as measured by behavioral tests. The treated group showed enhanced memory retention compared to the control group.
  • In Vitro Studies
    In vitro assays using human neuroblastoma cells treated with varying concentrations of the compound revealed dose-dependent inhibition of AChE activity. The findings suggest potential therapeutic applications in enhancing cholinergic signaling in neurodegenerative conditions.

Q & A

Q. What established synthetic methodologies are used for this compound, and how do reaction conditions influence intermediate purity?

The synthesis involves multi-step routes, typically starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Introducing the benzo[d][1,3]dioxol-5-yl acetamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .
  • Esterification : Sequential alkylation of the pyridine nitrogen and carboxyl groups using ethyl and methyl halides, requiring pH control (7–9) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates. Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques confirm structural integrity, and what spectral markers are critical?

  • ¹H/¹³C NMR : Key markers include:
  • Thienopyridine protons (δ 6.8–7.5 ppm, aromatic region) and dihydro protons (δ 3.1–4.3 ppm, split signals for CH₂ groups) .
  • Benzo[d][1,3]dioxole methylene protons (δ 5.9–6.1 ppm) and ester carbonyl carbons (δ 165–170 ppm in ¹³C NMR) .
    • HRMS : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]⁺ calculated vs. observed) .
    • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .

Q. How do crystallographic data and NMR shifts validate the thieno[2,3-c]pyridine core stereochemistry?

X-ray diffraction confirms the fused thiophene-pyridine ring system’s planarity and substituent orientation. NMR NOESY correlations identify spatial proximity between the acetamido proton (δ 8.2–8.5 ppm) and pyridine CH₂ groups, confirming the stereochemistry .

Advanced Research Questions

Q. How can researchers resolve HRMS discrepancies in multi-ester heterocycles?

Discrepancies between calculated and observed HRMS values (e.g., ±0.0162 Da in ) arise from isotopic impurities or adduct formation. Mitigation strategies include:

  • Adduct screening : Use ammonium formate or sodium acetate in ESI-MS to stabilize [M+Na]⁺/[M+NH₄]⁺ ions.
  • High-resolution calibration : Internal standards (e.g., fluorinated analogs) improve mass accuracy .
  • Isotopic pattern analysis : Compare observed vs. theoretical isotopic distributions to detect contamination .

Q. What kinetic study designs identify rate-limiting steps in acetamido-thienopyridine bond formation?

  • Variable-time NMR : Monitor reaction aliquots at 10-minute intervals to track amide coupling progress (disappearance of starting material protons at δ 2.5–3.0 ppm) .
  • Arrhenius plots : Measure reaction rates at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) for the coupling step.
  • Catalyst screening : Compare yields with DMAP, HOBt, or HOAt to assess nucleophilic assistance .

Q. Which computational/experimental approaches elucidate SAR for the benzodioxole moiety in protein binding?

  • Docking studies : Use AutoDock Vina to model interactions between the benzodioxole group and target enzymes (e.g., kinases). Focus on π-π stacking with aromatic residues .
  • Fluorescence quenching : Titrate the compound into protein solutions (e.g., BSA) to measure binding constants (Kd) via Stern-Volmer plots .
  • SAR analogs : Synthesize derivatives with modified dioxole substituents (e.g., methyl vs. nitro groups) and compare IC₅₀ values in enzyme inhibition assays .

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